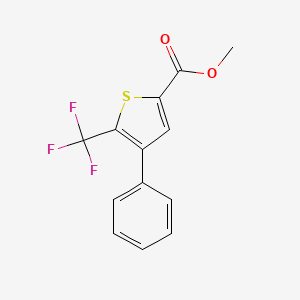

Methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate

Description

Methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate (CAS: 237385-98-7) is a substituted thiophene derivative with the molecular formula C₁₃H₉F₃O₂S and a molecular weight of 286.27 g/mol . Its structure comprises a thiophene ring substituted at the 2-position with a methyl ester group, at the 4-position with a phenyl group, and at the 5-position with a trifluoromethyl (CF₃) group. Thiophene derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their stability, aromaticity, and ability to engage in π-π interactions .

Properties

IUPAC Name |

methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3O2S/c1-18-12(17)10-7-9(8-5-3-2-4-6-8)11(19-10)13(14,15)16/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDMSDMSSVFMCKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(S1)C(F)(F)F)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381796 | |

| Record name | methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

237385-98-7 | |

| Record name | methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Key Reaction Steps

The synthesis of Methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate generally follows a sequence of reactions:

Thiophene Ring Formation: The core thiophene ring is typically constructed via cyclization reactions involving sulfur and appropriate diene or precursor molecules. This step is crucial for establishing the heterocyclic framework.

Introduction of the Trifluoromethyl Group: The trifluoromethyl substituent is introduced through nucleophilic substitution or radical trifluoromethylation using reagents such as trifluoromethyl iodide or other trifluoromethylating agents. This step enhances the compound’s lipophilicity and biological activity.

Esterification: The carboxyl group is converted into the methyl ester by reaction with methanol under acidic catalysis, commonly using sulfuric acid or other acid catalysts, to yield the methyl ester functionality.

Industrial and Laboratory Scale Methods

Continuous Flow Reactors: For industrial-scale synthesis, continuous flow reactors are employed to optimize reaction parameters such as temperature, pressure, and reagent concentration, improving yield and reproducibility.

Catalysts and Solvents: Advanced catalysts, including palladium-based catalysts for reduction steps and acid catalysts for esterification, are used. Solvents such as ethanol, methanol, or acetonitrile are selected based on reaction compatibility and environmental considerations.

Reaction Types and Conditions

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Thiophene Cyclization | Sulfur + diene precursors, heat | Thiophene ring intermediate |

| Trifluoromethylation | Trifluoromethyl iodide, nucleophilic or radical conditions | Trifluoromethyl-substituted thiophene |

| Esterification | Methanol, acid catalyst (e.g., H2SO4), reflux | Methyl ester derivative |

| Oxidation | Potassium permanganate, chromium trioxide, acidic/basic media | Sulfoxides, sulfones |

| Reduction | Hydrogen gas, palladium catalyst, room or elevated temperature | Reduced thiophene derivatives |

| Nucleophilic Substitution | Sodium methoxide, methanol, reflux | Substituted thiophene derivatives |

Detailed Synthetic Example

A representative laboratory synthesis involves:

Cyclization: Reacting a suitable diene precursor with elemental sulfur under heating to form the thiophene ring.

Trifluoromethylation: Treating the thiophene intermediate with trifluoromethyl iodide under nucleophilic substitution conditions to introduce the trifluoromethyl group at the 5-position.

Esterification: Reacting the resulting carboxylic acid intermediate with methanol in the presence of an acid catalyst under reflux to afford this compound.

Quantum Chemical Insights and Mechanistic Studies

Recent studies employing density functional theory (DFT) and quantum chemical calculations have elucidated mechanisms for related thiophene derivatives’ formation and functionalization. These studies reveal:

The cyclization proceeds via Michael-type additions followed by intramolecular nucleophilic substitutions or additions.

Transition states and reaction pathways have been characterized, confirming the feasibility of metal-free and atom-economical conditions.

Such mechanistic insights support the design of efficient synthetic routes with mild conditions and high selectivity.

- Data Table: Summary of Preparation Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Thiophene Ring Formation | Sulfur + diene precursor | 80–150 °C | 4–12 hours | 70–85 | Requires inert atmosphere |

| Trifluoromethylation | Trifluoromethyl iodide, base or radical initiator | 25–80 °C | 2–6 hours | 60–75 | Sensitive to moisture |

| Esterification | Methanol, acid catalyst (H2SO4 or p-TsOH) | Reflux (~65 °C) | 3–6 hours | 80–90 | Removal of water drives reaction forward |

| Oxidation (optional) | KMnO4 or CrO3, acidic/basic medium | Room temp to 50 °C | 1–3 hours | Variable | For sulfoxide/sulfone derivatives |

| Reduction (optional) | H2, Pd/C catalyst | Room temp to 50 °C | 2–8 hours | 85–95 | For reduced thiophene derivatives |

The trifluoromethyl group significantly influences the compound’s chemical reactivity and biological properties, necessitating careful control during its introduction.

Esterification under acidic conditions is a well-established method to obtain high purity methyl esters with minimal side reactions.

Continuous flow synthesis offers advantages in scalability and reproducibility, especially for industrial production.

Quantum chemical studies support the use of metal-free and mild conditions for cyclization and functionalization steps, reducing environmental impact.

The compound’s synthesis avoids the use of highly toxic or volatile reagents, aligning with green chemistry principles.

Scientific Research Applications

Methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate has diverse applications in scientific research:

Organic Synthesis: It serves as a valuable building block for synthesizing more complex molecules.

Material Science: Used as a precursor for synthesizing polymers and advanced materials.

Biological Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicinal Chemistry: Explored for its potential as a pharmacophore in drug design and development.

Mechanism of Action

The mechanism of action of Methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

Pathways Involved: It can influence signaling pathways related to inflammation, microbial growth, or cellular metabolism, depending on its specific application.

Comparison with Similar Compounds

Structural Analogs: Ester and Substituent Variations

Key Insights :

- Ethyl vs. Methyl Ester : Ethyl analogs (e.g., ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate) exhibit higher molecular weight and lipophilicity, which may improve membrane permeability in bioactive molecules .

- Bromine Substitution : Brominated derivatives (e.g., methyl 4-bromo-5-(trifluoromethyl)thiophene-2-carboxylate) serve as intermediates in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation .

- Sulfonyl Functionalization : The chlorosulfonyl group in methyl 3-(chlorosulfonyl)-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate enhances reactivity for nucleophilic substitution, broadening utility in drug discovery .

Heterocyclic Core Variations

Key Insights :

- Thiazole vs. Thiophene : Thiazole derivatives (e.g., ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate) introduce a nitrogen atom, improving hydrogen-bonding capacity and metabolic resistance compared to thiophenes .

- Benzothiophene Core : Methyl 5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate’s fused benzene ring enhances π-conjugation, making it suitable for optoelectronic applications .

- Carboxylic Acid Derivatives : Thiazole-5-carboxylic acids (e.g., 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid) offer improved solubility for ionic salt formulations in drug delivery .

Ester Group Modifications

Key Insight :

Biological Activity

Methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate (CAS No. 237385-98-7) is a thiophene derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique trifluoromethyl group, which may influence its pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₃H₉F₃O₂S

- Molecular Weight : 286.27 g/mol

- IUPAC Name : this compound

- CAS Number : 237385-98-7

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₉F₃O₂S |

| Molecular Weight | 286.27 g/mol |

| Synonyms | Methyl 4-phenyl-5-trifluoromethyl-thiophene-2-carboxylate |

| PubChem CID | 2781442 |

Biological Activity Overview

Thiophene derivatives, including this compound, have been reported to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-microbial effects. The presence of the trifluoromethyl group is believed to enhance the lipophilicity and biological activity of these compounds.

Anti-inflammatory Activity

Research indicates that thiophene derivatives can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play a crucial role in inflammatory processes. For instance, a study reported that certain thiophene derivatives exhibited potent inhibition of the 5-lipoxygenase enzyme with an IC50 value of 29.2 µM, suggesting that this compound may also possess similar properties .

Anticancer Potential

Thiophenes have been explored for their anticancer properties. In vitro studies demonstrated that thiophene derivatives could induce apoptosis in cancer cell lines through various mechanisms, including the modulation of gene expression related to cell survival and proliferation. The specific effects of this compound on cancer cells require further investigation to elucidate its potential as an anticancer agent .

Case Studies

- Inhibition of Inflammatory Cytokines : A study involving thiophene derivatives showed that they could significantly reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-induced inflammation models. The compounds were able to inhibit the activation of NF-ĸB pathways at concentrations around 10 µM .

- Animal Models : In vivo studies demonstrated that certain thiophene derivatives administered at doses of 20 mg/kg effectively reduced inflammation in animal models, showcasing their therapeutic potential in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : By inhibiting key enzymes involved in inflammatory pathways (e.g., COX and LOX), this compound may reduce the production of inflammatory mediators.

- Cytokine Modulation : The ability to modulate cytokine expression suggests a mechanism by which this compound can exert anti-inflammatory effects.

Q & A

Q. How can the synthesis of methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate be optimized for reproducibility and yield?

Methodological Answer: Optimization begins with selecting precursors with electron-withdrawing groups (e.g., trifluoromethyl) to stabilize reactive intermediates. Key steps include:

- Reagent Ratios: Adjust stoichiometry of thiophene precursors and esterifying agents (e.g., methyl chloroformate) to minimize side products.

- Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of aromatic intermediates.

- Temperature Control: Maintain 60–80°C during cyclization to balance reaction rate and byproduct formation.

- Catalysis: Employ Lewis acids (e.g., ZnCl₂) to accelerate thiophene ring formation .

Post-synthesis, monitor progress via TLC and purify using column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer:

Q. How should purification protocols be designed to isolate high-purity samples?

Methodological Answer:

- Recrystallization: Use ethanol/water mixtures to exploit differential solubility of the product versus unreacted starting materials.

- Chromatography: Employ flash chromatography with silica gel (particle size 40–63 µm) and a hexane/ethyl acetate (7:3) mobile phase.

- Final Validation: Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (<0.3% deviation from theoretical C/H/N/S values) .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how can they be addressed?

Methodological Answer:

- Disorder in Trifluoromethyl Groups: Use SHELXL (SHELX-2018) to model rotational disorder via PART and AFIX commands. Refine anisotropic displacement parameters (ADPs) with restraints to prevent over-parameterization .

- Twinned Crystals: Analyze diffraction patterns for merohedral twinning. Use the TWIN/BASF commands in SHELXL and validate with R₁ vs. wR₂ convergence (<5% discrepancy) .

- Visualization: Generate ORTEP-3 diagrams to highlight hydrogen-bonding networks and π-π stacking interactions for structural validation .

Q. How can contradictory data between NMR and X-ray crystallography be resolved?

Methodological Answer:

- Dynamic Effects: Perform variable-temperature NMR (VT-NMR) to detect conformational flexibility (e.g., thiophene ring puckering) that may not appear in static crystal structures .

- DFT Calculations: Compare experimental NMR shifts with computed values (B3LYP/6-311+G(d,p)) to identify discrepancies caused by solvent effects or crystal packing .

- Complementary Techniques: Use 2D NOESY to confirm spatial proximities observed in crystallography .

Q. What computational strategies predict the biological activity of derivatives?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on the trifluoromethyl group’s role in hydrophobic binding pockets .

- QSAR Modeling: Build regression models using descriptors like logP, polar surface area, and H-bond acceptor count. Validate with leave-one-out cross-validation (R² > 0.7) .

- ADMET Prediction: Employ SwissADME to assess pharmacokinetic properties (e.g., CYP450 inhibition risk due to the thiophene sulfur) .

Q. How can hydrogen-bonding patterns in co-crystals be systematically analyzed?

Methodological Answer:

Q. What mechanistic insights guide the design of novel derivatives via functionalization?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.